N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features multiple functional groups, including a piperidine ring and various heterocycles, which contribute to its biological activity. The chemical structure suggests it may interact with biological targets, making it of interest in drug development.
The compound can be found in various chemical databases such as PubChem and ChEBI, where detailed information regarding its molecular structure and properties is cataloged. The PubChem entry identifies it with the CID 145749888 and provides insights into its chemical composition and potential biological activities .
This compound belongs to the class of organic compounds characterized by the presence of piperidine derivatives and heterocyclic compounds. Specifically, it includes elements from oxazole and thiazole families, which are often associated with biological activity and pharmacological properties.
The synthesis of N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide can be approached through several synthetic routes that involve the coupling of various precursors. Common methods include:
Technical details regarding specific reagents, solvents, temperatures, and reaction times are essential for optimizing yield and purity during synthesis but are not fully detailed in the available literature.
The molecular formula of the compound is , indicating a complex structure with multiple heteroatoms. The presence of sulfur in both the oxazole and thiazole rings enhances its reactivity and potential biological interactions.
The compound's InChI key is provided as a means to uniquely identify its structure: InChI=1S/C26H31N5O3S2/c1-20(2)28-24(30)22-11-12-23(29)27(22)21(3)15-16-25(31)32-19(4)17(5)18(6)14(15)13(7)8/h11,12,15H,3,4,6,8,13-14H2,1-2H3,(H,28,30)(H,31) .
N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]amino]piperidine-1-carbonyl]phenyl]prop-2-enamide may undergo various chemical reactions typical for compounds containing amides and heterocycles:
Technical details on reaction conditions and outcomes would require empirical data from laboratory experiments.
Further studies are necessary to elucidate precise mechanisms through biochemical assays.
The compound exhibits typical characteristics associated with organic molecules containing multiple functional groups:
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles or electrophiles due to the presence of amide bonds and heterocycles.
N-[4-[(3R)-3-[[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-y]amino]piperidine -1-carbonyl]phenyl]prop -2-enamide has potential applications in:
Research into this compound could yield significant insights into its pharmacological effects and applications in drug design.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: